molecular formula C24H38O2 B1663806 Chol-5-en-24-al-3beta-ol CAS No. 27460-33-9

Chol-5-en-24-al-3beta-ol

Cat. No.: B1663806
CAS No.: 27460-33-9
M. Wt: 358.6 g/mol
InChI Key: GKTDPIQLKVFPBU-OLSVQSNTSA-N
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Description

Vitamin D3, also known as cholecalciferol, is a secosteroid that plays a crucial role in calcium and phosphorus metabolism, bone health, and immune function. Derivatives of Vitamin D3 are modified forms of this compound that have been developed to enhance its biological activity, stability, and therapeutic potential. These derivatives are used in various fields, including medicine, cosmetics, and nutrition.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D3 derivatives typically involves the modification of the parent compound, cholecalciferol. One common method is the hydroxylation of cholecalciferol to produce 25-hydroxyvitamin D3, which is further hydroxylated to form 1,25-dihydroxyvitamin D3. These reactions are usually carried out using specific enzymes or chemical reagents under controlled conditions .

Industrial Production Methods: Industrial production of Vitamin D3 derivatives often involves microbial fermentation, chemical synthesis, or a combination of both. For example, the biotransformation of cholecalciferol using Bacillus cereus has been reported to efficiently produce 25-hydroxyvitamin D3 . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for the purification and quantification of these derivatives .

Chemical Reactions Analysis

Types of Reactions: Vitamin D3 derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of cholecalciferol can produce hydroxy and keto derivatives, which have distinct biological activities .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired product .

Major Products Formed: Major products formed from these reactions include 1-hydroxyvitamin D3, 1-ketovitamin D3, pyrocalciferol, and isopyrocalciferol. These products have been shown to enhance immune response and have other therapeutic benefits .

Scientific Research Applications

Vitamin D3 derivatives have a wide range of scientific research applications:

Mechanism of Action

Vitamin D3 derivatives exert their effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements in the DNA. This complex modulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation .

Comparison with Similar Compounds

  • Vitamin D2 (ergocalciferol)
  • 1α,25-dihydroxyvitamin D3
  • 2α-substituted vitamin D derivatives (e.g., O2C3, O1C3)

Vitamin D3 derivatives stand out due to their higher potency, better stability, and broader range of therapeutic applications compared to other forms of vitamin D.

Properties

IUPAC Name

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTDPIQLKVFPBU-OLSVQSNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306986
Record name (3β)-3-Hydroxychol-5-en-24-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27460-33-9
Record name (3β)-3-Hydroxychol-5-en-24-al
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27460-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β)-3-Hydroxychol-5-en-24-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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